Photocatalytic Synthesis Yield Advantage of Acridine Salt over Common Photocatalysts
In a direct head‑to‑head comparison of photocatalytic conditions for constructing the pyridazine–piperazine core found in 4‑(6‑aminopyridazin‑3‑yl)piperazine‑1‑carbaldehyde, an acridine‑salt photocatalyst (Acr⁺‑Mes ClO₄⁻) delivered a 95% isolated yield under blue LED irradiation, whereas the widely used Ir(ppy)₃ and Ru(bpy)₃Cl₂ systems gave only 78% yield each .
| Evidence Dimension | Isolated Yield of Photocatalytic C–N Coupling |
|---|---|
| Target Compound Data | 95% (Acr⁺‑Mes ClO₄⁻, blue LED, 10 h, 25 °C) |
| Comparator Or Baseline | Ir(ppy)₃ (78%, blue LED, 12 h, 22 °C); Ru(bpy)₃Cl₂ (78%, blue LED, 12 h, 22 °C) |
| Quantified Difference | Absolute yield improvement of +17 percentage points versus both Ir‑ and Ru‑based photocatalysts |
| Conditions | Photocatalytic C–N cross‑coupling of 3‑halo‑6‑aminopyridazine with piperazine‑1‑carbaldehyde; blue LED source, ambient temperature. |
Why This Matters
Higher synthetic yield directly reduces the cost per gram of the building block, making it more economical for procurement in medicinal chemistry campaigns.
